![molecular formula C10H23Cl2N3O B2367759 N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride CAS No. 1286273-84-4](/img/structure/B2367759.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Inhibitory Activity on Detrusor Contraction
N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride and its derivatives have been studied for their ability to inhibit detrusor contraction, which is relevant in the treatment of overactive detrusor. Compounds like this have shown equipotent inhibitory activity to oxybutynin with reduced side effects, suggesting potential in the management of overactive bladder symptoms (Take et al., 1992).
2. Detection of Carbonyl Compounds in Environmental Samples
The compound has been used as a molecular probe for sensitive detection of carbonyl compounds, such as aldehydes and ketones, in environmental water samples. This application is significant for environmental monitoring and analysis (Houdier et al., 2000).
3. Conformational Studies in Organic Chemistry
Its derivatives have been synthesized and studied for their conformational properties in solution. These studies are important for understanding the behavior of such compounds in various chemical reactions and their potential applications in organic synthesis (Deus et al., 1990).
4. Study of Binding and Hydrogen Bond Interactions
Research has been conducted to understand the binding and hydrogen bond interactions within certain derivatives of this compound. These studies provide insights into the structural aspects of these molecules, which can be crucial for designing new compounds with specific properties (Helliwell et al., 2011).
5. Analgesic Properties and Pharmacology
The compound has been evaluated for its analgesic properties and pharmacological profile. Such research is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects (Elliott et al., 2016).
6. Local Anesthetic and Anti-inflammatory Activities
Its derivatives have shown local anesthetic activity superior to that of lidocaine and also exhibited anti-inflammatory properties. These findings have implications for the development of new anesthetic and anti-inflammatory drugs (Longobardi et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-2-(dimethylamino)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9;;/h8-9H,3-7,11H2,1-2H3,(H,12,14);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLETFKTKSITP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1CCC(CC1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)

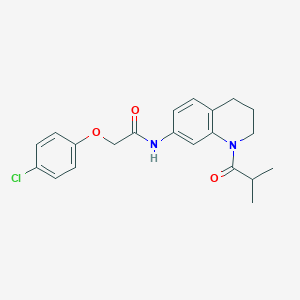
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
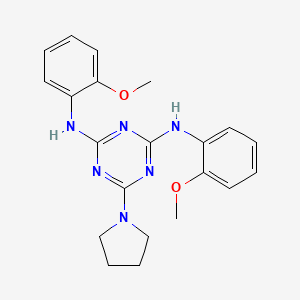
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)

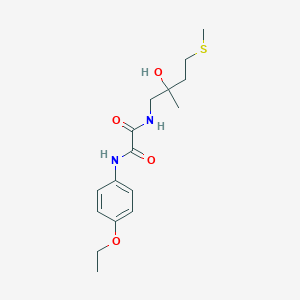



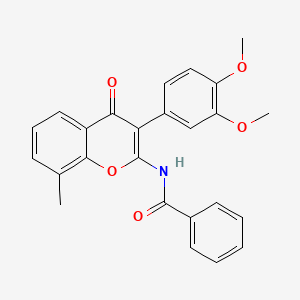
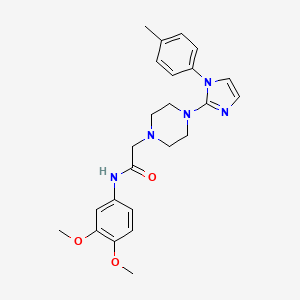
![Tert-butyl 3-[4-(aminomethyl)phenyl]-2,2-dimethylpropanoate](/img/structure/B2367699.png)